

Azemiglitzazone liver fibrosis reduction evidence

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Compound Focus: Azemiglitzazone

CAS No.: 1133819-87-0

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Azemiglitzazone at a Glance

Attribute	Details
Drug Name	Azemiglitzazone (MSDC-0602K) [1] [2]
Developer	Cirius Therapeutics [3] [2]
Drug Class	Second-generation, oral insulin sensitizer; Mitochondrial Pyruvate Carrier (MPC) modulator [1] [2]
Primary Indication	Metabolic dysfunction-associated steatohepatitis (MASH), formerly NASH [3]
Key Trial	Phase 2B EMMINENCE [1] [2]
Fibrosis Improvement	Demonstrated notable improvement in liver histology and fibrosis in a post-hoc analysis [2].
Primary Endpoint (EMMINENCE)	Did not achieve the primary endpoint of a one-point reduction in NAFLD Activity Score (NAS) without worsening of fibrosis [1].
Safety Profile	Appears to be associated with minimal side effects (e.g., less edema and osteoporosis) compared to first-generation TZDs like pioglitazone [1].

Attribute	Details
Combination Potential	Preclinical and post-hoc data suggest synergistic effects with GLP-1 receptor agonists, preserving lean muscle mass and improving metabolic markers [2].

Experimental Protocols & Methodologies

The evidence for **azemiglitazone** is primarily based on a specific Phase 2b clinical trial. Here is a detailed breakdown of its key experimental protocol.

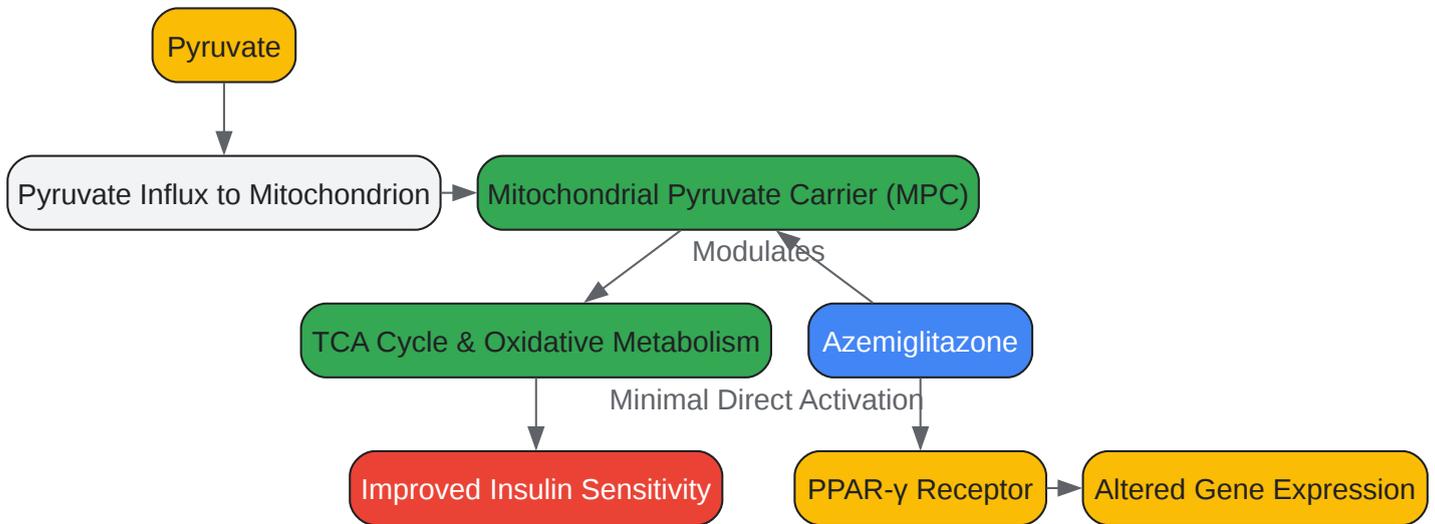
1. Core Clinical Trial: The EMMINENCE Study

The **EMMINENCE** trial was a Phase 2B, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **azemiglitazone** in patients with MASH [1] [2].

- **Patient Population:** Adults with a confirmed diagnosis of MASH, including patients with stage F1-F3 liver fibrosis [1].
- **Intervention & Dosage:** Patients were randomized to receive either daily oral doses of **azemiglitazone** (varying doses were tested) or a placebo for the duration of the trial [1].
- **Primary Endpoint:** The primary histological endpoint was the proportion of patients achieving at least a one-point reduction in the NAFLD Activity Score (NAS) without worsening of liver fibrosis [1].
- **Key Secondary Endpoints:**
 - Improvement in liver fibrosis by at least one stage without worsening of MASH.
 - Resolution of MASH (disappearance of ballooning and no more than mild inflammation) without worsening of fibrosis.
 - Changes in metabolic parameters (e.g., HbA1c, insulin sensitivity, liver enzymes) [1] [2].
- **Method of Fibrosis Assessment:** **Liver biopsy** was used for histological assessment, which is the gold standard for diagnosing and staging fibrosis in MASH trials. Biopsies were scored according to the NASH Clinical Research Network (CRN) criteria for steatosis, inflammation, ballooning, and fibrosis stage [1].

Mechanism of Action & Signaling Pathways

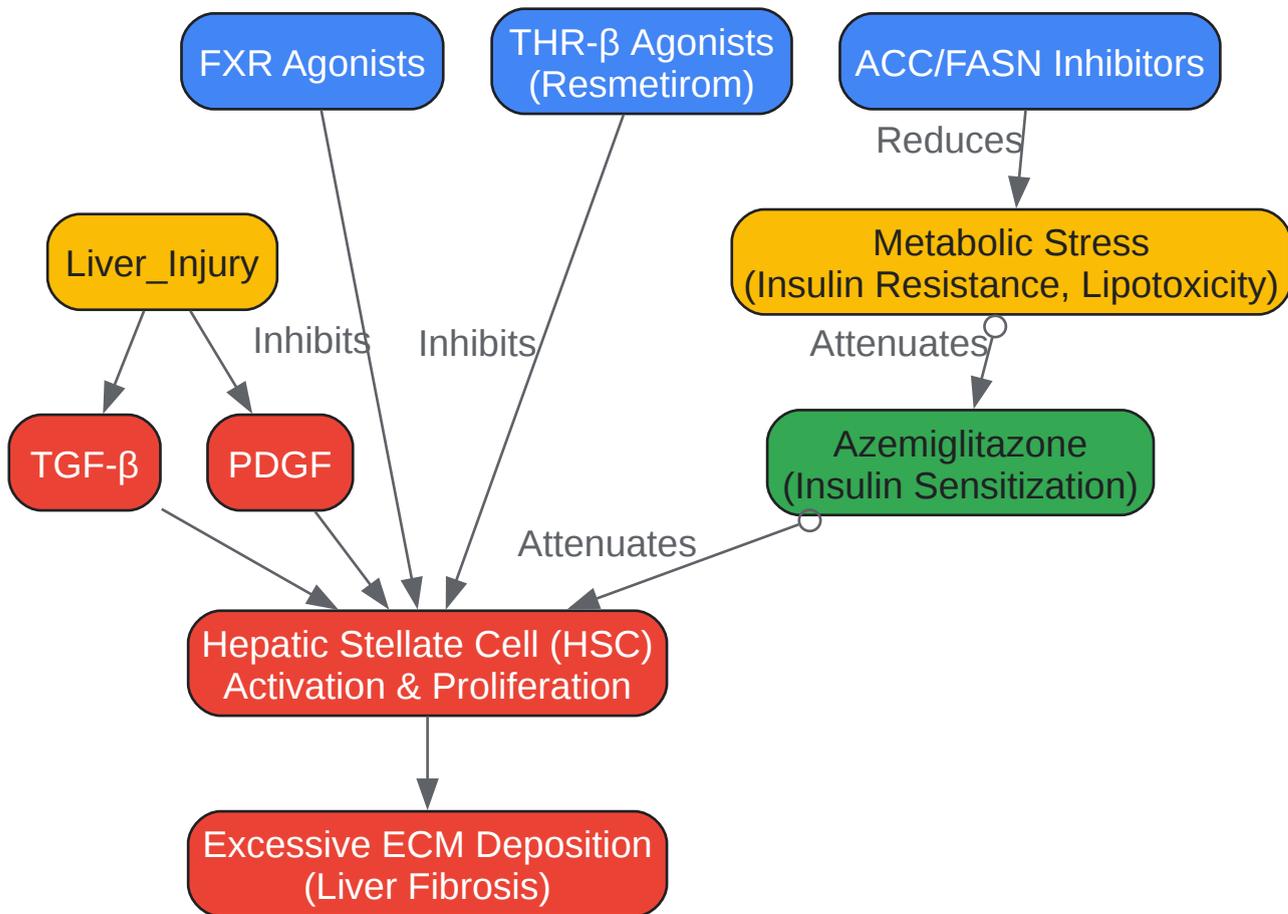
Azemiglitazone's mechanism is distinct from first-in-class insulin sensitizers, targeting a novel pathway.



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*Diagram: **Azemiglitazone**'s primary mechanism involves modulating the Mitochondrial Pyruvate Carrier (MPC) to enhance oxidative metabolism and improve insulin sensitivity, with minimal direct activation of the PPAR- γ pathway.*

This primary mechanism works within the broader context of fibrotic signaling in the liver. The diagram below illustrates key pathways in liver fibrosis and where various investigative therapies, including **azemiglitazone**, are thought to act.



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*Diagram: Simplified overview of key pathways in liver fibrosis development and the points of action for various investigative therapies. **Azemiglitzone** primarily acts upstream by mitigating metabolic stress.*

Comparative Positioning in the MASH Landscape

While a full quantitative comparison is not possible, **azemiglitzone** occupies a specific niche compared to other mechanisms in development.

- **Versus First-Generation TZDs (Pioglitazone):** **Azemiglitzone** is designed to retain the insulin-sensitizing benefits while avoiding the side effects of weight gain, edema, and bone loss associated with direct PPAR-γ activation [1]. This potential safety advantage is its key differentiator within this class.
- **Versus THRβ Agonists (Resmetirom):** Resmetirom, recently approved, has robust data showing significant improvement in both NASH resolution and fibrosis [4] [5]. It works through a completely

different mechanism by increasing hepatic energy expenditure and lipid clearance [4].

Azemiglitazone's potential role may be in combination therapies, especially for patients with significant insulin resistance.

- **Versus FXR Agonists and Lipogenesis Inhibitors:** These classes (e.g., cilofexor, firsocostat) target bile acid metabolism and de novo lipogenesis, respectively [4]. They often show strong anti-fibrotic effects but can be limited by side effects like pruritus (FXR agonists) or elevated triglycerides (ACC inhibitors) [4]. **Azemiglitazone** offers a complementary approach focused on improving systemic metabolism.

Future Research Directions

For a comprehensive comparison, you would need to consult specialized resources for the following data on other drug classes:

- **Quantitative Head-to-Head Data:** Seek results from network meta-analyses or direct comparative trials for drugs like **Resmetirom**, **FXR agonists**, and **GLP-1 receptor agonists** to get standardized mean differences in fibrosis improvement, NASH resolution rates, and MRI-PDFF changes.
- **Detailed Combination Trial Protocols:** The most promising future for **azemiglitazone** appears to be in combination regimens. Look for the design and outcomes of ongoing or planned Phase 3 trials combining **azemiglitazone** with GLP-1RAs or other agents [2].
- **Long-Term Outcomes and Safety:** Further data is required to confirm the long-term histological benefits and the durability of the anti-fibrotic effect, as well as the full safety profile in a larger, more diverse patient population.

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